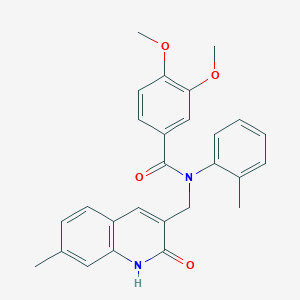

![molecular formula C21H15N3O2 B7686222 N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7686222.png)

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

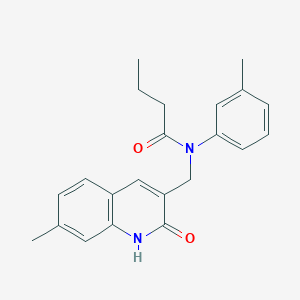

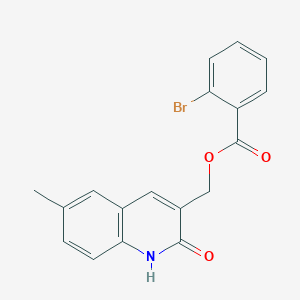

“N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . This type of compound is often found in drugs and has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide”, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. The resulting hydrazone derivatives are then cyclized in the presence of dehydrating agents like bromine, acetic acid, and sodium acetate .Molecular Structure Analysis

The molecular structure of “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” can be elucidated by techniques such as 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” include the reaction of substituted aromatic acid hydrazides with aromatic aldehydes under slightly acidic conditions to form substituted hydrazone derivatives. These derivatives are then cyclized in the presence of bromine, acetic acid, and sodium acetate to form 1,3,4-oxadiazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” can be determined using various spectroscopic techniques. For instance, its molecular weight is 175.19 g/mol .Mecanismo De Acción

While the specific mechanism of action for “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” is not mentioned in the retrieved information, it’s worth noting that many 1,2,4-oxadiazoles have been synthesized as anti-infective agents. They are often designed to interact with specific targets in microorganisms, such as the enzyme sterol 14α-demethylase (CYP51) in fungi .

Direcciones Futuras

The future directions for “N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” and similar compounds could involve further optimization of their structures to enhance their anti-infective properties. For instance, modifications of the VNI scaffold, an inhibitor of protozoan CYP51, have been suggested for the development of novel antifungal drug candidates .

Propiedades

IUPAC Name |

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-20(16-10-5-2-6-11-16)22-18-13-7-12-17(14-18)21-23-19(24-26-21)15-8-3-1-4-9-15/h1-14H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPJCPWMDYHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[3-(5-ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine](/img/structure/B7686155.png)

![N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide](/img/structure/B7686169.png)

![3-[4-(Benzylsulfamoyl)phenyl]propanoic acid](/img/structure/B7686179.png)

![3-chloro-N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7686188.png)

![3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B7686194.png)

![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)

![N-(2-ethoxyphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7686224.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7686243.png)